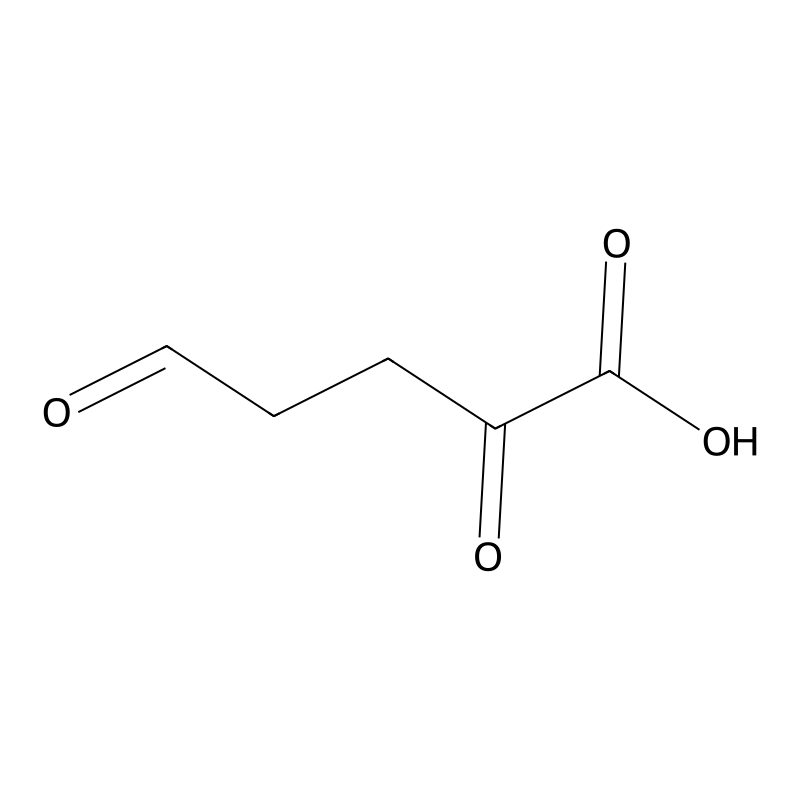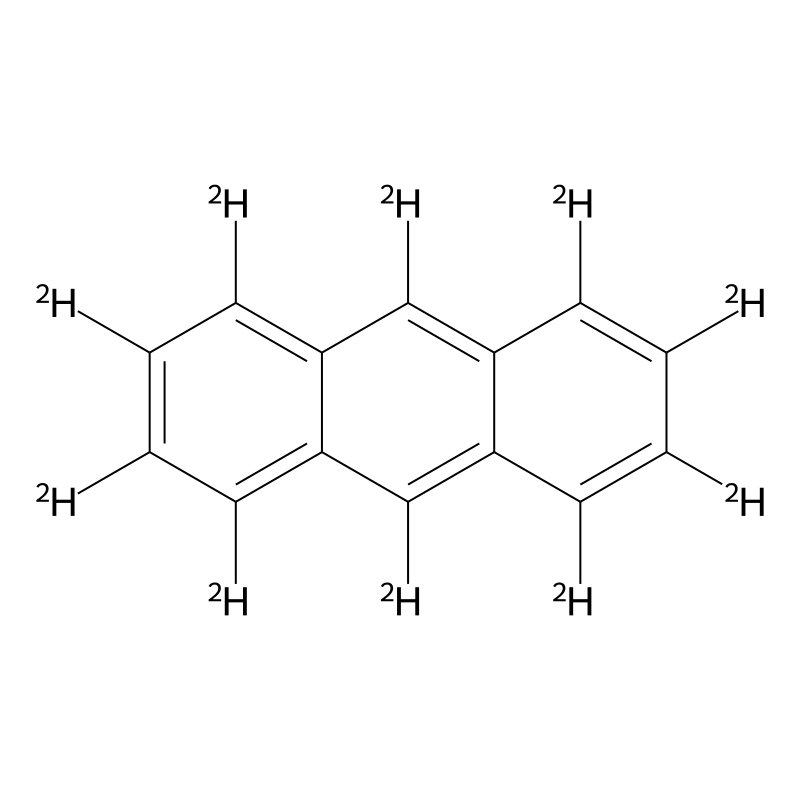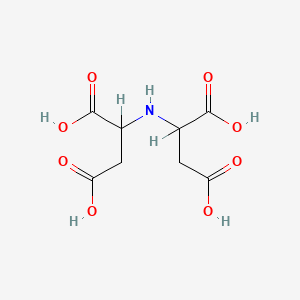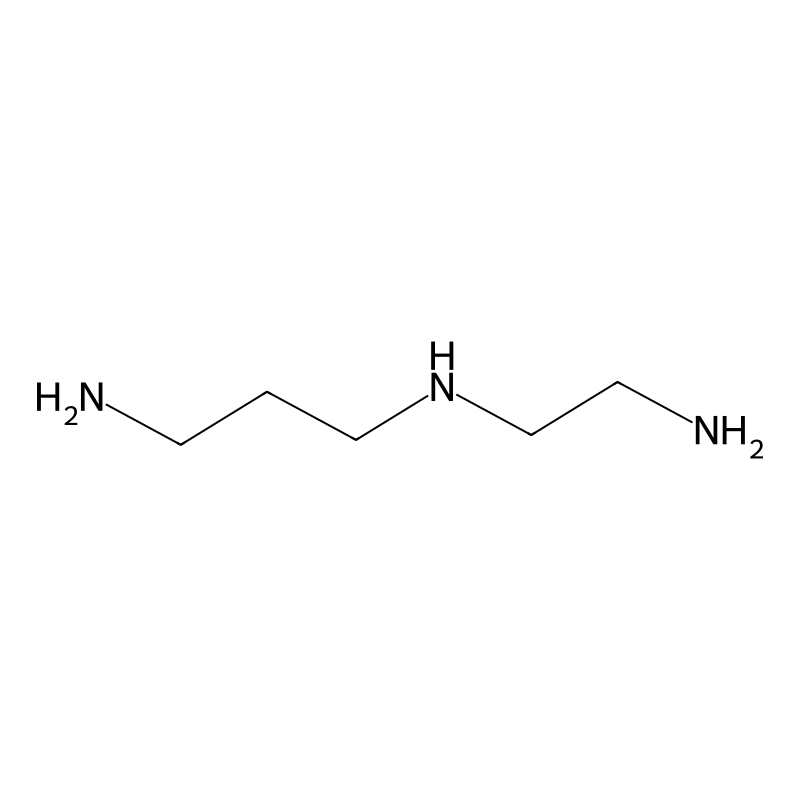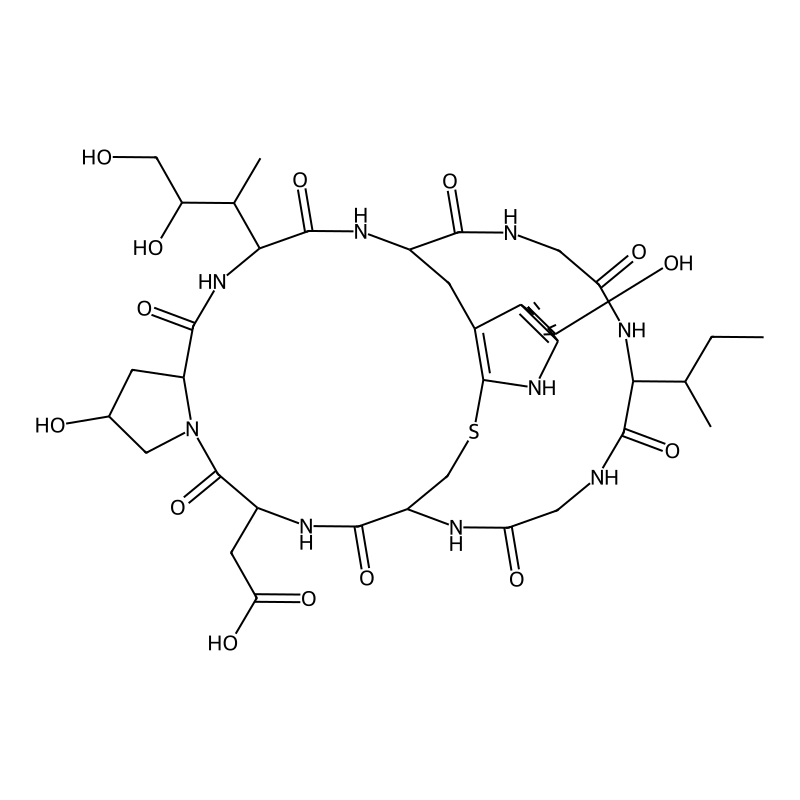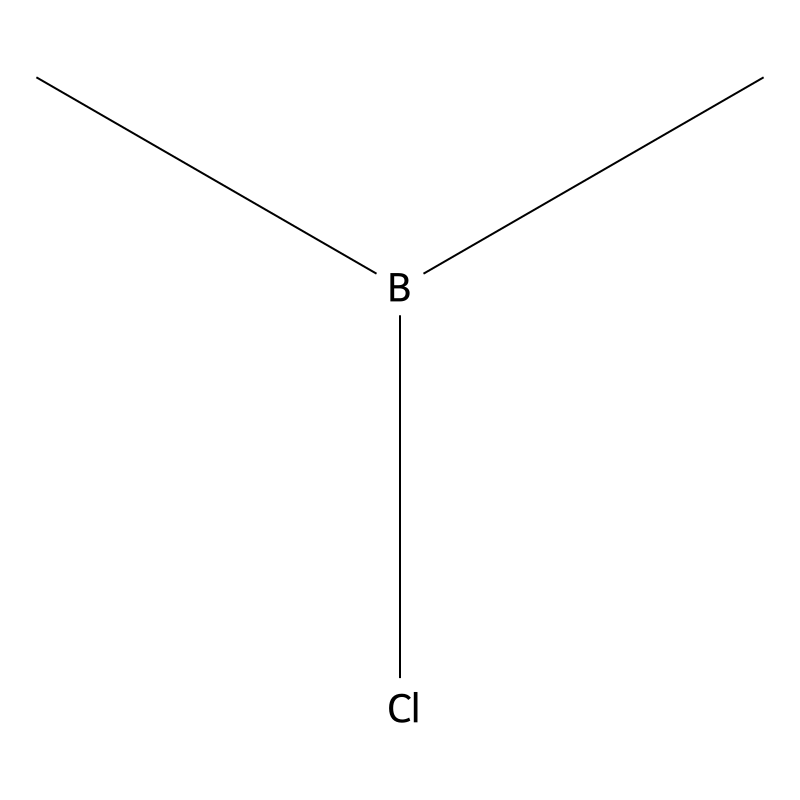Mdmb-pinaca

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate, commonly referred to as MDMB-PINACA, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors in the human body. This compound is structurally related to other synthetic cannabinoids and has been identified in various drug samples across Europe and beyond. MDMB-PINACA is characterized by its complex molecular structure, which includes an indazole core and a carboxamide linker, contributing to its psychoactive properties similar to those of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis .
MDMB-PINACA undergoes various metabolic transformations in the body. In vitro studies using human liver microsomes have identified multiple phase I metabolites resulting from reactions such as ester hydrolysis, double bond oxidation, N-dealkylation, and hydroxylation. Notably, 14 metabolites were detected, with the most abundant being M3 (C19H27N3O5), which is derived from double bond oxidation and ester hydrolysis . These reactions significantly alter the potency of the compound, with some metabolites exhibiting much lower activity at cannabinoid receptors compared to the parent compound.
MDMB-PINACA exhibits high affinity for human cannabinoid type 1 receptors, with a binding constant (Ki) of approximately 3.26 nM. It acts as a full agonist at these receptors, effectively decreasing cyclic adenosine monophosphate levels in cellular assays. The half maximal effective concentration (EC50) for receptor activation is reported to be around 0.33 nM . The biological effects observed in animal studies include significant lethargy and hypothermia at higher doses, indicating potential acute toxicity similar to other potent synthetic cannabinoids .
Research on interaction studies involving MDMB-PINACA has primarily focused on its metabolic pathways and receptor binding characteristics. Studies indicate that MDMB-PINACA may interact with both cannabinoid receptors CB1 and CB2 but detailed pharmacological profiles regarding other potential targets remain largely unexplored. The compound's metabolites also warrant further investigation to understand their pharmacological implications .
MDMB-PINACA shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 5F-MDMB-PINACA | C20H28FN3O3 | 377.45 g/mol | Contains fluorine; more potent than MDMB-PINACA |
| MDMB-4en-PINACA | C20H27N3O3 | 357.45 g/mol | Contains a terminal alkene; less studied than others |
| 4F-MDMB-BINACA | C20H27FN3O3 | 377.45 g/mol | Similar structure with fluorine substitution |
| MDMB-PINACA | C20H26N2O2 | 354.44 g/mol | Saturated counterpart; less potent than MDMB-4en-PINACA |
MDMB-PINACA stands out due to its unique combination of structural features and potency profile compared to these similar compounds. Its specific interactions at cannabinoid receptors and metabolic pathways further distinguish it within the class of synthetic cannabinoids .
Origins in the Synthetic Cannabinoid Arms Race
The emergence of MDMB-PINACA is rooted in the cyclical interplay between legislative bans and chemical innovation. First-generation SCRAs, such as JWH-018 and CP-47,497, dominated markets from 2008 to 2012 but faced global scheduling due to their association with adverse health effects. By 2016, regulators implemented generic definitions to control structural analogs, prompting a shift toward novel scaffolds. MDMB-PINACA surfaced in Europe by 2017 as part of a "third generation" of SCRAs featuring indazole or indole cores coupled with bulky tert-leucine methyl ester groups. Its rapid adoption in illicit markets—particularly in the United States, where it became the most identified SCRA by 2021—reflects its optimized balance of receptor affinity, metabolic stability, and legal ambiguity.
Table 1: Generational Shifts in Synthetic Cannabinoid Design
| Generation | Timeframe | Representative Compounds | Core Structure | Regulatory Response |
|---|---|---|---|---|
| First | 2008–2012 | JWH-018, CP-47,497 | Naphthoylindole | Substance-specific bans |
| Second | 2013–2016 | AB-CHMINACA, 5F-ADB | Indazole/Indole | Analog legislation |
| Third | 2017–present | MDMB-PINACA, MDMB-4en-PINACA | Tert-leucine esters | Generic definitions |
Phase I metabolism of MDMB-4en-PINACA involves structural modifications through oxidation, hydrolysis, and dealkylation, yielding primary metabolites that retain or enhance pharmacological activity.
Hydroxylation and Oxidation
Hydroxylation occurs at multiple sites, including the pent-4-en-1-yl side chain and the indazole core. The terminal alkene group in the pent-4-en-1-yl moiety undergoes epoxidation, forming an unstable intermediate that rapidly hydrates to a dihydrodiol metabolite [5]. This dihydrodiol formation represents a unique oxidative pathway for synthetic cannabinoids with unsaturated side chains [5] [7]. Additional hydroxylation occurs at the dimethylbutanoate ester group, generating monohydroxylated and dihydroxylated derivatives [1] [4].
Ester Hydrolysis
Ester hydrolysis of the methyl ester group at the 3,3-dimethylbutanoate moiety is a dominant metabolic pathway. This reaction produces a carboxylic acid metabolite (MDMB-4en-PINACA butanoic acid), which is pharmacologically inactive but serves as a critical biomarker for detecting MDMB-4en-PINACA consumption [1] [2]. The reaction is mediated by carboxylesterases in hepatic microsomes and occurs rapidly, with less than 7.5% of the parent compound remaining after 1 hour of incubation in human liver microsomes [1] [5].
Dealkylation Reactions
N-Dealkylation of the pent-4-en-1-yl side chain results in the formation of a primary amine metabolite. This pathway is less prevalent compared to ester hydrolysis but contributes to the diversity of Phase I metabolites [1]. Secondary dealkylation products, such as shortened alkyl chains, have also been observed in vitro, though their abundance is limited [5].
Phase II Metabolism: Glucuronidation and Acetylation Pathways
Phase II conjugation reactions further modify Phase I metabolites, enhancing their water solubility for renal excretion.
Glucuronidation
Glucuronidation of hydroxylated metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs). For example, monohydroxypentyl-MDMB-4en-PINACA undergoes glucuronide conjugation at the hydroxyl group, forming a stable, excretable metabolite [6] [7]. Glucuronides are detected in human urine samples and represent secondary biomarkers for confirming MDMB-4en-PINACA exposure [6].
Acetylation
Acetylation, a novel Phase II pathway for synthetic cannabinoids, modifies primary amines generated via dealkylation. This reaction, mediated by N-acetyltransferases (NATs), produces N-acetylated metabolites that are excreted in urine [7]. While less common than glucuronidation, acetylation highlights the metabolic versatility of MDMB-4en-PINACA [7].
Enzymatic Mechanisms in Hepatic Microsomal Processing
Hepatic microsomal enzymes play a central role in MDMB-4en-PINACA metabolism, with cytochrome P450 (CYP) isoforms and carboxylesterases driving Phase I reactions.
Cytochrome P450 Enzymes
CYP3A4 and CYP2C19 are primarily responsible for oxidizing the pent-4-en-1-yl side chain and indazole core. These isoforms catalyze epoxidation, hydroxylation, and dehydrogenation reactions, producing metabolites such as dihydrodiols and hydroxylated derivatives [5] [7]. CYP-mediated oxidation is characterized by high intrinsic clearance rates, contributing to the short in vivo half-life of MDMB-4en-PINACA [3] [4].
Carboxylesterases
Carboxylesterase 1 (CES1) in human liver microsomes catalyzes ester hydrolysis, converting MDMB-4en-PINACA into its butanoic acid derivative. This reaction is nearly complete within 1 hour in vitro, underscoring its metabolic significance [1] [2].
UDP-Glucuronosyltransferases
UGT1A9 and UGT2B7 facilitate glucuronide conjugation of hydroxylated metabolites. These enzymes exhibit high affinity for monohydroxylated intermediates, ensuring efficient Phase II processing [6] [7].
MDMB-PINACA Binding Characteristics
MDMB-PINACA (also designated as 5F-MDMB-PINACA) demonstrates exceptionally high binding affinity for cannabinoid receptor type one (CB1R), with a dissociation constant (Ki) of 0.42 nanomolar in mouse brain membranes [1] [2]. This represents a binding affinity approximately 81-fold higher than delta-9-tetrahydrocannabinol (THC), which exhibits a Ki value of 34 nanomolar [1] [2]. The compound binds to CB1 receptors with a pKi value of 9.377 ± 0.273, indicating significant receptor interaction strength [1] [2].
Functional activity studies employing [35S]guanosine 5'-triphosphate gamma S ([35S]GTPγS) binding assays reveal that MDMB-PINACA acts as a full agonist at CB1 receptors with an EC50 value of 2.3 nanomolar for G-protein activation [1] [2]. The compound demonstrates remarkable efficacy, producing 117% ± 4.3% G-protein activation when compared to the reference full agonist CP-55,940 [1] [2]. This high efficacy classifies MDMB-PINACA as a superagonist, significantly exceeding the partial agonist activity of THC, which produces only 63.7% ± 5.2% G-protein activation [1] [2].
Metabolite Pharmacodynamic Properties
The primary metabolites of MDMB-PINACA retain substantial cannabinoid receptor activity, exhibiting distinct pharmacodynamic profiles. The N-5-hydroxypentyl metabolite (M2) demonstrates nanomolar binding affinity with a Ki value of 25 nanomolar, comparable to THC [1] [2]. This metabolite functions as a high-efficacy agonist, producing 107% ± 2.2% G-protein activation with an EC50 of 305 nanomolar [1] [2].
The ester hydrolysis metabolite (M7) presents a unique pharmacodynamic profile, maintaining high agonist efficacy (107% ± 10.9% G-protein activation) despite exhibiting significantly reduced binding affinity [1] [2]. M7 demonstrates a Ki value of 1,929 nanomolar (1.9 micromolar), approximately 4,600-fold lower than the parent compound [1] [2]. Despite this reduced affinity, M7 retains functional activity with an EC50 of 5.5 micromolar for G-protein activation [1] [2].
| Compound | Ki (nM) | EC50 (nM) | Emax (% CP-55,940) |
|---|---|---|---|
| MDMB-PINACA | 0.42 | 2.3 | 117 ± 4.3 |
| M2 Metabolite | 25 | 305 | 107 ± 2.2 |
| M7 Metabolite | 1,929 | 5,544 | 107 ± 10.9 |
| THC (Reference) | 34 | 408 | 63.7 ± 5.2 |
Allosteric Modulation vs. Orthosteric Binding Dynamics
Orthosteric Binding Site Interactions
MDMB-PINACA functions primarily through orthosteric binding site interactions at CB1 receptors, competing directly with endogenous cannabinoids for the same binding pocket [1]. Molecular dynamics simulations reveal that MDMB-PINACA exhibits a "toggle twin switch" interaction mechanism that differs fundamentally from THC binding dynamics [3]. This unique binding pattern contributes to accelerated receptor activation and subsequent signaling cascades [3].
The compound demonstrates differential antagonist sensitivity compared to other cannabinoids. Rimonabant, a selective CB1 receptor antagonist, exhibits reduced potency for antagonizing MDMB-PINACA-induced G-protein activation (Kb = 0.98 nanomolar) compared to THC (Kb = 0.32 nanomolar), M2 (Kb = 0.30 nanomolar), or M7 (Kb = 0.27 nanomolar) [1] [2]. This differential antagonism pattern suggests distinct receptor conformational states induced by MDMB-PINACA binding.
Receptor Conformational Changes
Structural analysis reveals that MDMB-PINACA binding induces specific conformational changes in CB1 receptor architecture that differ from endogenous ligand interactions [4] [5]. The absence of proline at position 5.50 in CB1 receptors, unlike other family A G-protein-coupled receptors, creates a more rigid transmembrane helix 5 that directly connects the binding pocket to the G-protein coupling domain [4]. This structural feature allows MDMB-PINACA to more efficiently propagate conformational changes from the orthosteric site to intracellular signaling domains.
The compound's binding dynamics create an allosteric network that extends from the binding pocket through transmembrane domains to the G-protein interface [5]. Network analysis identifies specific correlated residue pairs that facilitate signal transduction, including connections between extracellular binding regions and intracellular coupling domains [5]. These conformational networks contribute to the enhanced signaling efficacy observed with MDMB-PINACA compared to endogenous cannabinoids.
G-Protein Coupled Receptor Signaling Cascades
Primary Signaling Pathways
MDMB-PINACA activates multiple G-protein coupled receptor signaling cascades through CB1 receptor stimulation. The primary pathway involves coupling to Gi/o proteins, leading to inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels [6] [7]. This mechanism represents the classical cannabinoid signaling pathway responsible for many physiological effects.
The compound demonstrates preferential coupling to Gi/o family proteins with significantly enhanced potency compared to alternative G-protein subtypes [7]. Studies using antibody-targeted scintillation proximity assays reveal that MDMB-PINACA stimulates [35S]GTPγS binding to Gi/o proteins with approximately 10-fold greater efficacy than Gs protein activation [7]. This selectivity pattern contributes to the predominant inhibitory effects on adenylyl cyclase observed with synthetic cannabinoid receptor agonists.
Secondary Messenger Systems
MDMB-PINACA influences multiple secondary messenger pathways beyond the primary cAMP signaling cascade. The compound activates mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK1/2), through CB1 receptor-mediated mechanisms [8] [9]. Activation of phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling occurs following MDMB-PINACA administration, leading to downstream phosphorylation of glycogen synthase kinase 3 beta [9].
Ion channel modulation represents another significant signaling mechanism mediated by MDMB-PINACA. CB1 receptor activation results in inhibition of voltage-dependent calcium channels and activation of potassium channels [6]. These effects contribute to altered neurotransmitter release patterns and membrane potential changes in neurons expressing CB1 receptors.
Receptor Regulation Mechanisms
Chronic exposure to MDMB-PINACA induces adaptive cellular responses through receptor down-regulation and desensitization mechanisms [1] [2]. The parent compound produces both CB1 receptor down-regulation (58.4% ± 2.6% reduction in receptor density) and functional desensitization in Chinese hamster ovary cells expressing human CB1 receptors [1] [2]. Interestingly, the metabolites M2 and M7 demonstrate differential regulatory patterns, producing receptor down-regulation without significant desensitization [1] [2].
Beta-arrestin recruitment represents an important regulatory mechanism for CB1 receptors following MDMB-PINACA activation [10] [11]. The compound demonstrates enhanced beta-arrestin 2 recruitment compared to THC, contributing to receptor internalization and trafficking to intracellular compartments [11] [12]. This process involves translocation of internalized receptors toward somatic regions of neurons, with implications for tolerance development and long-term cannabinoid effects [13] [14].
Kinetic Signaling Properties
The temporal dynamics of MDMB-PINACA signaling differ substantially from endogenous cannabinoids. Initial rate measurements reveal that MDMB-PINACA generates signals 40-fold faster than THC, with an initial rate maximum of 120% reduction in membrane potential per minute compared to 3.0% for THC [3] [15]. This enhanced signaling kinetics contributes to the rapid onset and intense effects associated with synthetic cannabinoid receptor agonists.


